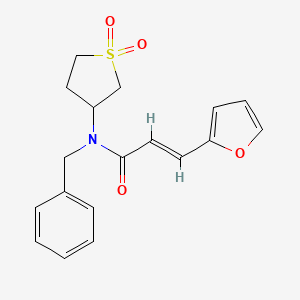![molecular formula C28H34N2O6 B12144747 5-(3,4-diethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12144747.png)
5-(3,4-diethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-diethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidinone core, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-diethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a keto-ester.
Introduction of the 3,4-diethoxyphenyl Group: This step typically involves a Friedel-Crafts acylation reaction using 3,4-diethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the 4-methylbenzoyl Group: This step involves another Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride.
Introduction of the Morpholin-4-yl Ethyl Group: This can be achieved through a nucleophilic substitution reaction using a suitable morpholine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry:
Medicine
Pharmaceuticals: Potential use as a lead compound for the development of new therapeutic agents.
Industry
Material Science:
作用机制
The mechanism of action of 5-(3,4-diethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is not well understood. its structural features suggest that it may interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of the morpholine group suggests potential interactions with neurotransmitter receptors, while the aromatic groups may facilitate interactions with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with methoxy groups instead of ethoxy groups.
5-(3,4-diethoxyphenyl)-3-hydroxy-4-(4-chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
Uniqueness
The unique combination of functional groups in 5-(3,4-diethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one provides it with distinct chemical and biological properties. The presence of both electron-donating (ethoxy) and electron-withdrawing (benzoyl) groups on the aromatic rings may influence its reactivity and interactions with biological targets.
属性
分子式 |
C28H34N2O6 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC 名称 |
(4E)-5-(3,4-diethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H34N2O6/c1-4-35-22-11-10-21(18-23(22)36-5-2)25-24(26(31)20-8-6-19(3)7-9-20)27(32)28(33)30(25)13-12-29-14-16-34-17-15-29/h6-11,18,25,31H,4-5,12-17H2,1-3H3/b26-24+ |
InChI 键 |
NIKHRYXWXVVZKV-SHHOIMCASA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2CCN4CCOCC4)OCC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCN4CCOCC4)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-(4-ethylphenyl)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12144665.png)
![2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12144669.png)
![(5Z)-5-(3-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12144675.png)
![1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B12144680.png)
![(5Z)-3-(2-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12144694.png)
![(5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12144698.png)

![(4E)-5-(4-tert-butylphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12144713.png)
![3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine](/img/structure/B12144718.png)
![5-(4-Methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12144720.png)
![7,9-Dibromo-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12144728.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12144734.png)
![6-Imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12144741.png)
![(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12144753.png)
